

pressure-induced phase transition in Manganese(II) selenide

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Compound of Interest

Compound Name: **Manganese(II) selenide**

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An in-depth technical guide on the pressure-induced phase transition in **Manganese(II) selenide** (MnSe) for researchers, scientists, and drug development professionals.

Introduction

Manganese(II) selenide (MnSe) is a transition metal chalcogenide that has garnered significant interest for its diverse optical, magnetic, and transport properties, holding potential for applications in solar cells, infrared detectors, and spintronic devices.^[1] Under ambient conditions, MnSe typically crystallizes in the stable rock-salt (NaCl-type) structure.^[2] However, the application of high pressure induces a series of structural phase transitions, leading to significant changes in its physical characteristics, including large cell volume collapse and spin crossover.^[1]

The study of MnSe under high pressure is crucial for understanding the fundamental physics of correlated electron systems and for the potential discovery of novel material phases with desirable properties. Recent studies have even reported pressure-induced superconductivity in MnSe, although the specific crystal structure responsible remains a subject of investigation.^[1] This guide provides a comprehensive overview of the pressure-induced phase transitions in MnSe, detailing the observed structural evolution, the experimental and theoretical methodologies employed in its study, and the associated changes in its physical properties.

Crystal Structures and Phase Transitions

Manganese(II) selenide is known to exist in several polymorphic forms. The most common is the α -phase, which has a cubic rock-salt (NaCl-type) crystal structure.^[2] However, its structural behavior is highly sensitive to temperature and pressure, leading to a complex phase diagram.

Ambient and Low-Temperature Structures

At room temperature and atmospheric pressure, MnSe adopts the rock-salt structure with Fm-3m symmetry.^[1] Low-temperature neutron diffraction studies have shown that upon cooling, MnSe can undergo a transformation from this cubic structure to a hexagonal NiAs-type structure with P63/mmc symmetry.^[1] The reported transition temperature for this change varies, with some studies observing it below 266 K and others at 140 K.^[1]

High-Pressure Phase Transitions

The sequence of pressure-induced phase transitions in MnSe is highly dependent on the initial phase, and therefore, on the temperature at which the pressure is applied.

Room Temperature Pathway: Starting from the rock-salt (Fm-3m) structure at room temperature, in-situ synchrotron X-ray diffraction experiments have demonstrated a transition sequence beginning around 12 GPa.^[1] Above 30 GPa, MnSe transforms into a high-pressure MnP-type phase with Pnma symmetry.^[1] Notably, an intermediate, unidentified tetrahedral structure is believed to exist in the pressure range between the Fm-3m and Pnma phases.^[1]

Low Temperature (Static Condition) Pathway: Theoretical investigations based on first-principles methods, which are more akin to static (low-temperature) conditions, predict a different transition pathway starting from the more stable low-temperature NiAs-type (P63/mmc) phase. In this scenario, the transition sequence is as follows:

- A transition from the NiAs-type (P63/mmc) structure to a tetragonal phase with P4/nmm symmetry occurs at approximately 50.5 GPa.^{[1][3]}
- A further transition to the MnP-type (Pnma) phase is observed at 81 GPa.^{[1][3]}

This temperature-dependent behavior may explain the presence of mixed phases observed experimentally over large pressure ranges.^[1]

Data Presentation

The quantitative data regarding the crystal structures and pressure-induced phase transitions of MnSe are summarized in the tables below.

Table 1: Crystal Structures and Symmetries of **Manganese(II) Selenide**

Phase Name	Crystal System	Space Group	Symmetry	Conditions of Observation
Rock-Salt (α -MnSe)	Cubic	Fm-3m	No. 225	Ambient Pressure, Room Temperature
NiAs-type	Hexagonal	P63/mmc	No. 194	Low Temperature (<266 K)
MnP-type	Orthorhombic	Pnma	No. 62	High Pressure (>30 GPa)
Tetragonal (Predicted)	Tetragonal	P4/nmm	No. 129	High Pressure (~50.5 GPa, from NiAs phase)
Zincblende (β -MnSe)	Cubic	F4-3m	No. 216	Unstable Polymorph
Wurtzite (γ -MnSe)	Hexagonal	P63mc	No. 186	Metastable Polymorph

Table 2: Pressure-Induced Phase Transition Data for MnSe

Initial Phase (Symmetry)	Final Phase (Symmetry)	Transition Pressure (GPa)	Experimental/Theoretical
Rock-Salt (Fm-3m)	Intermediate Phase	~12 - 30	Experimental[1]
Intermediate Phase	MnP-type (Pnma)	>30	Experimental[1]
NiAs-type (P63/mmc)	Tetragonal (P4/nmm)	50.5	Theoretical[1][3]
Tetragonal (P4/nmm)	MnP-type (Pnma)	81	Theoretical[1][3]

Experimental and Theoretical Protocols

The investigation of MnSe under extreme conditions relies on a combination of sophisticated experimental techniques and computational modeling.

Experimental Protocols

High-Pressure Generation and In-Situ Analysis: The primary tool for generating high pressures in these studies is the Diamond Anvil Cell (DAC).^[1] A DAC uses two opposing diamonds to apply pressure to a sample placed in a small chamber (gasket). This setup allows for in-situ measurements, as the diamonds are transparent to a wide range of electromagnetic radiation, including X-rays.

Synchrotron X-ray Diffraction (XRD): To determine the crystal structure under pressure, in-situ angle-dispersive synchrotron XRD is employed.^[1] The high brilliance of synchrotron radiation is necessary to obtain high-quality diffraction patterns from the microscopic sample within the DAC in a reasonable time frame. By analyzing the positions and intensities of the diffraction peaks at various pressures, researchers can identify the crystal structure and determine lattice parameters.

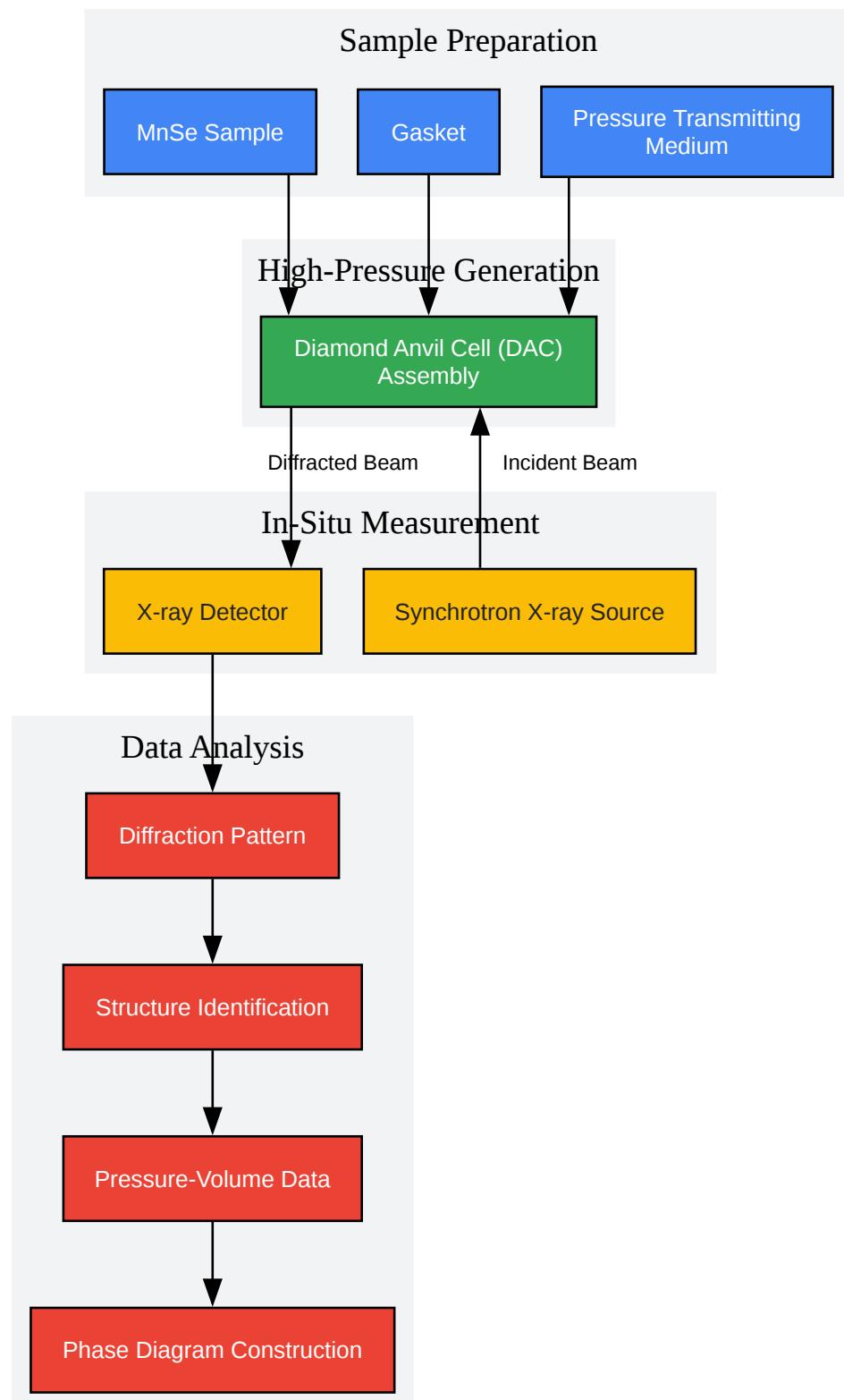
Theoretical Protocols

First-Principles Calculations: The properties of MnSe under pressure are systematically investigated using first-principles methods based on Density Functional Theory (DFT).^{[1][3]} These calculations are often performed using implementations such as the Vienna Ab initio Simulation Package (VASP), employing projector-augmented plane wave (PAW) potentials.^[3]

Exchange-Correlation Functionals and Hubbard U Correction: To accurately model the electronic structure of transition metal compounds like MnSe, standard exchange-correlation functionals such as the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA) are often insufficient. It has been shown that including a Hubbard U correction (LDA+U or GGA+U) is necessary to correctly describe the phase transition behavior of MnSe.^{[1][3]} A typical value used for the Hubbard U parameter for Mn is 4 eV.^[1] These calculations are used to determine the relative stability of different crystal structures at various pressures by comparing their enthalpies.

Visualization of Workflows and Relationships

The following diagrams illustrate the experimental workflow and the complex phase transition pathways of MnSe under pressure.

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Caption: Experimental workflow for high-pressure studies on MnSe using a DAC.

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